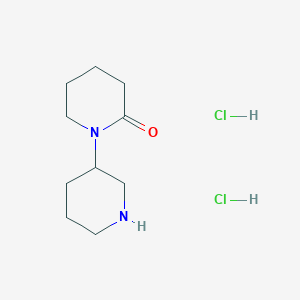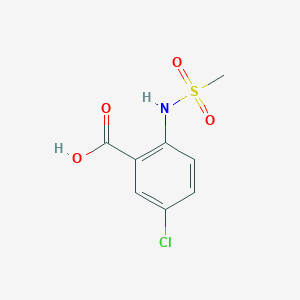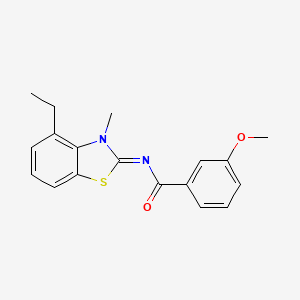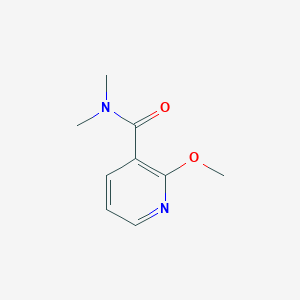
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives and exhibits a complex mechanism of action that makes it a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Research into quinazolinone derivatives, including compounds structurally related to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide, has shown promising analgesic and anti-inflammatory properties. One study synthesized a variety of novel acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound demonstrated potent analgesic and anti-inflammatory activities, suggesting potential for therapeutic application in pain and inflammation management without significant ulcerogenic risk (Alagarsamy et al., 2015).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of quinazolinone derivatives. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, showing good efficacy against various bacterial strains (Patel & Shaikh, 2011). Additionally, another study reported the synthesis of quinazolinone–thiazolidine–quinoline compounds with potential antimicrobial agents, highlighting their effectiveness against different bacterial and fungal strains (Desai et al., 2011).
Molecular Docking and Spectroscopy Studies
Molecular docking and spectroscopy studies have been conducted on related compounds to understand their interactions with biological targets. One research article detailed a DFT and experimental investigation (FT-IR and FT-Raman) on the vibrational spectroscopy and molecular docking studies of a similar compound. This study provided insights into the molecular structure, electrostatic potential, and possible inhibitory activity against the BRCA2 complex, indicating potential for cancer therapy (El-Azab et al., 2016).
Anticancer Properties
The exploration of quinazolinone derivatives for anticancer applications has led to significant findings. For example, a study on the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine emphasized its potential as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, showcasing its promise in cancer treatment (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)27-24(30)28(21)16-22(29)26-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEABVCNPMGNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

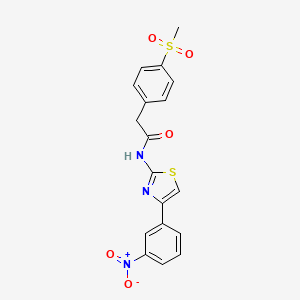
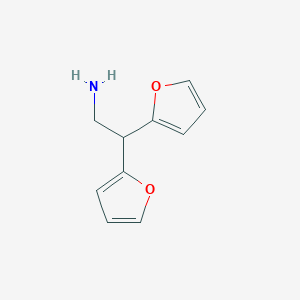
![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
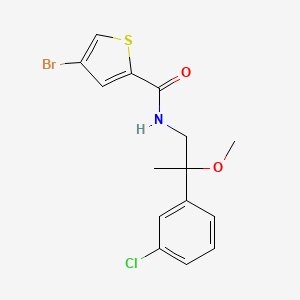

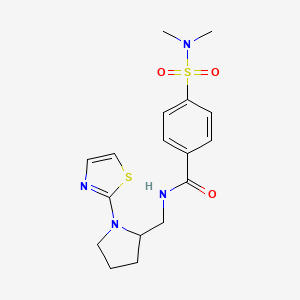
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)

